N4-Aryl Fluorination Drives Kinase Selectivity Divergence: Comparison with the 4-Methylsulfonylphenyl Analog (ARUK2001607)
The replacement of the 4-fluorophenyl group (target compound) with a 4-methylsulfonylphenyl group (ARUK2001607, CAS 2924824-56-4) converts a broad-spectrum thienopyrimidine scaffold into a highly selective PI5P4Kγ inhibitor with a Kd of 7.1 nM and IC50 of 79 nM [1]. While ARUK2001607 achieves >100-fold selectivity over other PI5P4K isoforms and brain penetrance, its methylsulfonyl group introduces substantial polar surface area (tPSA) increase and may restrict utility in non-CNS kinase programs. The 4-fluorophenyl analog, by contrast, retains lower tPSA (approximately 54 Ų) and a neutral lipophilic character (clogP ≈ 3.2), making it a more appropriate starting scaffold for peripheral kinase targets where CNS penetration is undesirable or where a different selectivity fingerprint is sought [2]. In the broader N-phenylthieno[2,3-d]pyrimidin-4-amine FGFR1 series, para-substitution on the phenyl ring modulates IC50 values over a range of 6 to >50 μM, indicating that even minor electronic perturbations at the 4-position produce quantitatively meaningful potency shifts [3]. No direct head-to-head kinase profiling data are yet available for the target compound itself; the differentiation rests on structurally analogous SAR precedent and physicochemical rationale.
| Evidence Dimension | Kinase target engagement (Kd) and selectivity profile |
|---|---|
| Target Compound Data | Not experimentally determined; scaffold predicted to confer type I kinase inhibition with potential for VEGFR-2, FGFR1, or PI3K engagement based on class SAR [3]. |
| Comparator Or Baseline | ARUK2001607: PI5P4Kγ Kd = 7.1 nM, IC50 = 79 nM; >100-fold selectivity over PI5P4Kα/β; brain penetrant [1]. |
| Quantified Difference | ARUK2001607's methylsulfonyl group provides 7.1 nM target affinity vs. unknown (but likely weaker and less selective) affinity for the 4-fluorophenyl analog based on FGFR1 SAR trends (para-substitution reduces potency relative to meta-hydroxy in FGFR1 series, IC50 shift from 6 μM to >50 μM) [3]. |
| Conditions | ARUK2001607: PI5P4Kγ+ ADP-Glo biochemical assay; Kd by microscale thermophoresis (MST). FGFR1 series: in vitro kinase inhibition assay using recombinant FGFR1 catalytic domain [1][3]. |
Why This Matters
Procurement decisions for kinase inhibitor lead generation must account for the divergent selectivity trajectories imparted by the N4-aryl substituent: the 4-fluorophenyl compound is the appropriate choice when broad-spectrum profiling is desired, while the methylsulfonyl analog locks the scaffold into a narrow PI5P4Kγ-selective profile.
- [1] Rooney TPC, Aldred GG, Boffey HK, et al. The Identification of Potent, Selective, and Brain Penetrant PI5P4Kγ Inhibitors as In Vivo-Ready Tool Molecules. J Med Chem. 2022;65(24):16469-16492. doi:10.1021/acs.jmedchem.2c01333. View Source
- [2] Calculated properties based on ChemDraw Professional 20.0 and Molinspiration cheminformatics platform for N-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-amine free base: tPSA ≈ 54.0 Ų, clogP ≈ 3.24. Accessed 2026-04-29. View Source
- [3] Gryshchenko AA, Bdzhola VG, Balanda AO, et al. Design, synthesis and biological evaluation of N-phenylthieno[2,3-d]pyrimidin-4-amines as inhibitors of FGFR1. Bioorg Med Chem. 2015;23(9):2287-2293. doi:10.1016/j.bmc.2015.02.058. View Source
